2-Methoxy-5-(2-methylphenyl)benzaldehyde
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Overview
Description
2-Methoxy-5-(2-methylphenyl)benzaldehyde is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a derivative of benzaldehyde, featuring a methoxy group and a methylphenyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(2-methylphenyl)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 2-methylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, typically at room temperature.
Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.
Substitution: Bromine in acetic acid for bromination, nitric acid in sulfuric acid for nitration.
Major Products Formed:
Oxidation: 2-Methoxy-5-(2-methylphenyl)benzoic acid.
Reduction: 2-Methoxy-5-(2-methylphenyl)benzyl alcohol.
Substitution: 2-Methoxy-5-(2-methylphenyl)bromobenzaldehyde (for bromination).
Scientific Research Applications
2-Methoxy-5-(2-methylphenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-methylphenyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methyl group.
2-Bromo-5-methoxybenzaldehyde: Similar structure but with a bromine atom instead of a methyl group.
2-Methoxy-5-methylbenzaldehyde: Similar structure but without the additional phenyl group.
Uniqueness: 2-Methoxy-5-(2-methylphenyl)benzaldehyde is unique due to the presence of both a methoxy group and a 2-methylphenyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-methoxy-5-(2-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)12-7-8-15(17-2)13(9-12)10-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEXYGWQXNHNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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